molecular formula C11H10BrNO2 B1417184 Methyl 2-bromo-5-cyano-4-methylphenylacetate CAS No. 1805488-56-5

Methyl 2-bromo-5-cyano-4-methylphenylacetate

Cat. No. B1417184
CAS RN: 1805488-56-5
M. Wt: 268.11 g/mol
InChI Key: UFWXNPLBCXEMNQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-methylphenylacetate, commonly referred to as MBCMPA, is a chemical compound that has been used in various scientific research applications. Its unique properties make it a useful tool for researchers to explore the biochemical and physiological effects of various compounds and drugs.

Mechanism of Action

MBCMPA works by binding to various receptors in the body. These receptors are located on the surface of cells and are responsible for transmitting signals from the environment to the cell. When MBCMPA binds to these receptors, it triggers a cascade of biochemical reactions that can affect the functioning of the cell.
Biochemical and Physiological Effects
MBCMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, which can lead to changes in the metabolism of various compounds and drugs. Additionally, MBCMPA has been shown to affect the activity of ion channels, which can lead to changes in the electrical activity of cells. Finally, MBCMPA has been shown to affect the production of various hormones, which can lead to changes in the functioning of various organs and tissues.

Advantages and Limitations for Lab Experiments

MBCMPA has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic, which makes it safe to use in laboratory experiments. The main limitation of MBCMPA is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving MBCMPA. One potential direction is to explore its use as a tool to study the effects of various drugs on the nervous system, cardiovascular system, and immune system. Additionally, researchers could explore the potential of MBCMPA to be used as a tool to study the mechanism of action of various compounds and drugs. Finally, researchers could explore the potential of MBCMPA to be used as a tool to investigate the effects of various compounds and drugs on biochemical and physiological processes.

Scientific Research Applications

MBCMPA is widely used in scientific research due to its unique properties. It has been used to investigate the effects of various drugs on biochemical and physiological processes. It is also used as a tool to study the mechanism of action of various compounds and drugs. Additionally, MBCMPA has been used to study the effects of various compounds and drugs on the nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

methyl 2-(2-bromo-5-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-10(12)8(4-9(7)6-13)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXNPLBCXEMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-4-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.